Cyclopropyl(phenyl)methanamin

Übersicht

Beschreibung

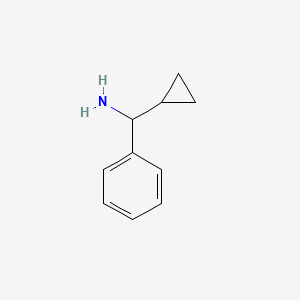

Cyclopropyl(phenyl)methanamine is an organic compound with the molecular formula C10H13N. It features a cyclopropyl group attached to a phenylmethanamine structure.

Wissenschaftliche Forschungsanwendungen

Cyclopropyl(phenyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: Cyclopropyl(phenyl)methanamine is used in the production of specialty chemicals and materials

Wirkmechanismus

Target of Action

Similar compounds like methenamine are known to act as urinary tract antiseptics and antibacterial drugs, suggesting that Cyclopropyl(phenyl)methanamine might have similar targets.

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

Cyclopropane, a structural motif in the compound, is known to be involved in two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .

Pharmacokinetics

It’s worth noting that the compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Similar compounds like indole derivatives are known to possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemische Analyse

Biochemical Properties

Cyclopropyl(phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. The cyclopropyl group in Cyclopropyl(phenyl)methanamine can reduce susceptibility to oxidative metabolism, thereby enhancing the compound’s stability . Additionally, it has been observed to interact with amine oxidases, which catalyze the oxidation of amines to aldehydes, ammonia, and hydrogen peroxide .

Cellular Effects

Cyclopropyl(phenyl)methanamine affects various cellular processes and functions. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, Cyclopropyl(phenyl)methanamine can modulate downstream signaling cascades, affecting gene expression and cellular metabolism . Furthermore, it has been reported to impact cellular proliferation and apoptosis, indicating its potential role in cancer research .

Molecular Mechanism

The molecular mechanism of Cyclopropyl(phenyl)methanamine involves its interaction with specific biomolecules. It binds to cytochrome P450 enzymes, inhibiting their activity and preventing the oxidative metabolism of the compound . This interaction is facilitated by the cyclopropyl group’s unique structural properties, which enhance binding affinity and stability. Additionally, Cyclopropyl(phenyl)methanamine has been shown to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of monoamines such as serotonin and dopamine . This inhibition is achieved through competitive binding at the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclopropyl(phenyl)methanamine have been observed to change over time. The compound exhibits good stability under controlled conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental setup. In vitro studies have shown that prolonged exposure to Cyclopropyl(phenyl)methanamine can lead to alterations in gene expression and metabolic activity . In vivo studies have also reported changes in tissue distribution and accumulation over time .

Dosage Effects in Animal Models

The effects of Cyclopropyl(phenyl)methanamine in animal models vary with different dosages. At low doses, the compound has been shown to enhance cognitive function and memory retention in rodents . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes and the subsequent generation of reactive metabolites . Threshold effects have also been observed, with certain dosages leading to significant changes in behavior and physiological responses .

Metabolic Pathways

Cyclopropyl(phenyl)methanamine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, leading to the formation of glucuronides and sulfates . Additionally, Cyclopropyl(phenyl)methanamine has been shown to influence metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of Cyclopropyl(phenyl)methanamine within cells and tissues are facilitated by specific transporters and binding proteins . The compound is actively transported across cell membranes by organic cation transporters (OCTs), which play a crucial role in its cellular uptake and distribution . Once inside the cell, Cyclopropyl(phenyl)methanamine can bind to intracellular proteins, influencing its localization and accumulation . This binding is essential for the compound’s activity and function within different cellular compartments .

Subcellular Localization

Cyclopropyl(phenyl)methanamine exhibits specific subcellular localization patterns, which are critical for its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it has been observed to accumulate in the endoplasmic reticulum (ER) and mitochondria, indicating its involvement in cellular metabolism and energy production . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular localization of Cyclopropyl(phenyl)methanamine, directing it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopropyl(phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with aniline in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere and at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of cyclopropyl(phenyl)methanamine often involves the catalytic hydrogenation of cyclopropylmethyl ketone followed by reductive amination with aniline. This method is favored for its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopropyl(phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopropyl(phenyl)methanone using oxidizing agents such as potassium permanganate.

Reduction: Reduction of cyclopropyl(phenyl)methanamine can yield cyclopropyl(phenyl)methanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Cyclopropyl(phenyl)methanone.

Reduction: Cyclopropyl(phenyl)methanol.

Substitution: Substituted cyclopropyl(phenyl)methanamines.

Vergleich Mit ähnlichen Verbindungen

Cyclopropyl(phenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

Cyclopropyl(phenyl)methanone: Similar structure but with a carbonyl group instead of an amine group.

Cyclopropyl(phenyl)methane: Similar structure but without any functional group attached to the cyclopropyl group

Uniqueness: Cyclopropyl(phenyl)methanamine is unique due to its amine functional group, which allows it to participate in a wide range of chemical reactions and interact with biological targets. This makes it a valuable compound in both synthetic and medicinal chemistry .

Biologische Aktivität

Cyclopropyl(phenyl)methanamine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cyclopropyl(phenyl)methanamine has a molecular formula of and a molecular weight of approximately 147.22 g/mol. The compound features a cyclopropyl group attached to a phenylmethanamine backbone, which contributes to its distinct steric and electronic properties. This structure allows for interactions with various biological targets, including enzymes and receptors.

Target Interactions

Cyclopropyl(phenyl)methanamine interacts with several biological targets, notably:

- Cytochrome P450 Enzymes : This compound can inhibit the activity of cytochrome P450 enzymes, which are crucial for the oxidative metabolism of many drugs. The cyclopropyl group enhances the compound's stability by reducing susceptibility to oxidative metabolism.

- G-Protein Coupled Receptors (GPCRs) : It modulates signaling pathways by binding to GPCRs, influencing cellular responses and gene expression.

Pharmacokinetics

The compound is predicted to exhibit high gastrointestinal absorption and has the potential to cross the blood-brain barrier, making it relevant for central nervous system applications. Its pharmacokinetic profile suggests rapid absorption and distribution within biological systems.

Biological Activities

Cyclopropyl(phenyl)methanamine exhibits a range of biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Similar compounds have shown effectiveness against various pathogens. |

| Anticancer | Potential for inhibiting cancer cell proliferation through GPCR modulation. |

| Anti-inflammatory | May reduce inflammation by modulating immune responses via receptor interactions. |

| Neuropharmacological | Investigated for effects on neurological disorders due to its receptor binding properties. |

1. Antitubercular Activity

A study focused on a series of compounds related to cyclopropyl(phenyl)methanamine demonstrated significant antitubercular activity. One derivative exhibited 98% killing of intracellular Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents based on this scaffold .

2. Neuropharmacological Effects

Research has indicated that cyclopropyl(phenyl)methanamine can act as a selective ligand for serotonin receptors, particularly the 5-HT2C receptor. Compounds derived from this structure showed functional selectivity that could lead to new treatments for psychiatric disorders .

Eigenschaften

IUPAC Name |

cyclopropyl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRSQPUGEDLYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391007 | |

| Record name | cyclopropyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23459-38-3 | |

| Record name | cyclopropyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-1-phenylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.